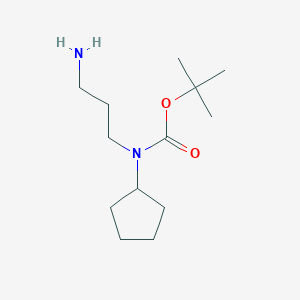
4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-amino-1,5-dimethyl-2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one” is also known as 4-Methylamino antipyrine . It is an active metabolite of Metamizole, a pyrazolone non-steroidal anti-inflammatory drug (NSAID) that inhibits COX . Metamizole is a nonopioid analgesic drug used for pain and fever . 4-Methylamino antipyrine has analgesic, antipyretic, and relatively weak antiinflammatory properties .
Molecular Structure Analysis
The molecular formula of 4-Methylamino antipyrine is C12H15N3O . It has a molecular weight of 217.267 .Chemical Reactions Analysis
Metamizole is a prodrug which, at room temperature and in an atmosphere with oxygen, is spontaneously, nonenzymatically converted to 4-Methylamino antipyrine . Subsequently, the N-methyl side chain of 4-Methylamino antipyrine is oxidized to yield 4-formylaminoantipyrine, which is further converted to 4-aminoantipyrine .Physical And Chemical Properties Analysis
4-Methylamino antipyrine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 324.5±45.0 °C at 760 mmHg and a melting point of 50-53ºC . Its flash point is 150.0±28.7 °C .Wirkmechanismus
4-AD’s mechanism of action is not fully understood. It is believed to act as an agonist of G-protein-coupled receptors, which are involved in a variety of physiological processes, including the regulation of blood pressure, heart rate, and metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-AD are not yet known. However, it is believed that it has the potential to affect a variety of physiological processes, including the regulation of blood pressure, heart rate, and metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-AD has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable in a variety of conditions. It is also soluble in a variety of solvents, making it easy to work with in the lab. The main limitation of 4-AD is that its mechanism of action is not yet fully understood, so its effects on various biochemical and physiological processes remain unknown.
Zukünftige Richtungen
There are a number of potential future directions for 4-AD research. These include further study of its mechanism of action and its effects on various biochemical and physiological processes. Additionally, research could be conducted to explore the potential of 4-AD in drug development and materials science. Furthermore, research could be conducted to explore the potential of 4-AD as a ligand for binding to G-protein-coupled receptors. Finally, research could be conducted to explore the potential of 4-AD in the development of new materials for use in medical and industrial applications.
Synthesemethoden
4-AD is synthesized through a series of steps, beginning with the reaction of phenylmagnesium bromide with 3-methyl-2-pyrazolin-5-one. The resulting product is then reacted with methyl iodide, followed by a reaction with sodium hydroxide and then a reaction with hydrochloric acid. The final product is 4-AD.
Wissenschaftliche Forschungsanwendungen
4-AD has many applications in scientific research. It is used in drug research as a ligand for binding to G-protein-coupled receptors, which are important in the signal transduction pathways that regulate the body’s response to hormones and other substances. 4-AD has also been used to study the structure of proteins and DNA, and to develop new materials for use in medical and industrial applications.
Eigenschaften
IUPAC Name |
4-amino-1,5-dimethyl-2-(2-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-6-4-5-7-10(8)15-12(16)11(13)9(2)14(15)3/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQGJMIECTIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)

amine hydroiodide](/img/structure/B6144067.png)

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)

![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)

![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)